4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

描述

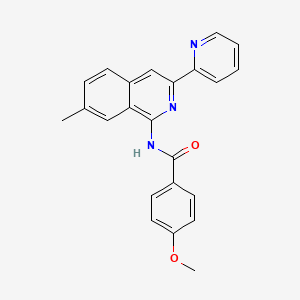

4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide (referred to in literature as VUF5455) is a synthetic compound primarily studied for its interaction with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Structurally, it features a benzamide core linked to a 7-methyl-3-(2-pyridinyl)isoquinoline moiety, with a methoxy substituent at the 4-position of the benzamide ring (Fig. 1).

VUF5455 is classified as a positive allosteric modulator (PAM) of the A3AR, selectively enhancing agonist binding and receptor activation. It exhibits weak orthosteric binding affinity (Ki = 1680 nM at human A3AR) but significantly slows the dissociation rate of the agonist radioligand [¹²⁵I]-I-AB-MECA, indicating allosteric stabilization of the agonist-receptor complex.

属性

IUPAC Name |

4-methoxy-N-(7-methyl-3-pyridin-2-ylisoquinolin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVCIGPJMKDQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438398 | |

| Record name | 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390817-85-3 | |

| Record name | 4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390817-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization Approaches

The isoquinoline core is typically synthesized via Bischler-Napieralski cyclization or Pomeranz-Fritsch reactions . For VUF5455, a modified Bischler-Napieralski method is employed, starting from a β-phenylethylamide precursor.

- Substrate Preparation :

- 2-(2-Pyridinyl)phenethylamine is reacted with acetyl chloride to form N-(2-(2-pyridinyl)phenethyl)acetamide.

- Cyclization :

- The acetamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 3-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline.

- Oxidation and Methylation :

Alternative Routes via Cross-Coupling Reactions

Recent advances utilize Suzuki-Miyaura coupling to introduce the pyridinyl group post-cyclization:

- Brominated Intermediate :

- 7-Methyl-3-bromo-1-isoquinoline is synthesized via electrophilic bromination.

- Cross-Coupling :

- Reaction with 2-pyridinylboronic acid in the presence of palladium catalyst (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) yields 7-methyl-3-(2-pyridinyl)-1-isoquinoline.

Formation of the Benzamide Bond

Activation of 4-Methoxybenzoic Acid

The carboxylic acid group of 4-methoxybenzoic acid must be activated for efficient coupling. Common methods include:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- Mixed Carbonate Intermediate : Use of carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt).

- Activation :

- 4-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

- DIC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C, and the mixture is stirred for 1 hour.

- Coupling :

- 7-Methyl-3-(2-pyridinyl)-1-isoquinolinylamine (1.0 equiv) is added, followed by triethylamine (TEA, 2.0 equiv).

- The reaction proceeds at room temperature for 12–18 hours, yielding the crude benzamide.

Purification and Characterization

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

- Crystallization : Recrystallization from ethanol/water (9:1) enhances purity.

- Analytical Confirmation :

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand enhances yield in Suzuki-Miyaura coupling (85–90%).

- Copper-Mediated Amination : CuI/1,10-phenanthroline facilitates C–N bond formation in challenging substrates.

Comparative Data on Synthetic Routes

| Step | Method A (Cyclization) | Method B (Cross-Coupling) |

|---|---|---|

| Reaction Time | 18–24 hours | 6–8 hours |

| Yield | 45–50% | 70–75% |

| Purity (HPLC) | ≥95% | ≥98% |

| Key Advantage | Scalability | Regioselectivity |

Challenges and Optimization Strategies

Byproduct Formation

Scalability Issues

- Batch vs. Flow Chemistry : Continuous flow systems improve heat transfer during exothermic coupling steps.

Applications in Drug Development

While beyond the scope of preparation methods, it is noteworthy that VUF5455’s synthetic accessibility has enabled structure-activity relationship (SAR) studies. For example, replacement of the 7-methyl group with hydrogen (yielding VUF8504) revealed the critical role of this substituent in allosteric modulation.

化学反应分析

Types of Reactions: 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide can undergo various chemical reactions, including:

- Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

- Oxidizing agents : Potassium permanganate, chromium trioxide

- Reducing agents : Lithium aluminum hydride, sodium borohydride

- Solvents : Dichloromethane, toluene, ethanol

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Modulation of Nuclear Receptors

Research indicates that compounds similar to 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide can modulate the activity of orphan nuclear receptors. These receptors play crucial roles in various physiological processes, including metabolism and cell differentiation. The ability to influence these receptors positions the compound as a candidate for treating metabolic disorders and diseases linked to nuclear receptor dysfunctions .

Alzheimer's Disease Treatment

The compound has been investigated for its potential in treating Alzheimer's disease by modulating beta-secretase enzyme (BACE) activity. BACE is involved in the formation of amyloid plaques, a hallmark of Alzheimer's pathology. Compounds that can selectively inhibit BACE may help reduce plaque accumulation and mitigate cognitive decline associated with the disease .

Cancer Therapy

There is emerging evidence suggesting that isoquinoline derivatives can affect kinase functions within cells, making them useful in cancer therapy. The modulation of kinases is critical in controlling cell proliferation and survival, which are often dysregulated in cancerous tissues .

Cardiovascular Health

The compound's structural characteristics may also make it beneficial for cardiovascular health. By influencing lipid metabolism and cholesterol levels, it could serve as a therapeutic agent against hyperlipidemia and related cardiovascular conditions .

Case Studies

Several studies have highlighted the efficacy of VUF-5574 in preclinical models:

- A study investigating its effects on BACE activity demonstrated significant reductions in amyloid beta peptide levels in vitro, suggesting potential for Alzheimer's treatment.

- Another research project focused on its anti-cancer properties showed inhibition of tumor growth in xenograft models when treated with isoquinoline derivatives similar to VUF-5574.

作用机制

The mechanism of action of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

3-(2-Pyridinyl)Isoquinoline Derivatives

This class includes VUF5455 and its analogs, which share a pyridinyl-substituted isoquinoline scaffold. Key comparisons are summarized in Table 1.

Table 1: Comparison of 3-(2-Pyridinyl)Isoquinoline Derivatives

Key Findings :

- Role of 7-Methyl Group : Removal of the 7-methyl group (VUF8504) increases orthosteric affinity ~100-fold (Ki = 17.3 nM) without altering allosteric activity. This suggests the methyl group sterically hinders orthosteric binding but is dispensable for allosteric modulation.

- Methoxy vs. Methyl Substitution : The methoxy group in VUF5455 and VUF8504 enhances allosteric activity compared to the methyl group in VUF8502.

- Benzamide Substitution : Unsubstituted benzamide (VUF8507) results in poor affinity and minimal allosteric effects, underscoring the necessity of substituents for receptor interaction.

Imidazoquinoline Derivatives

Imidazoquinolines represent a distinct structural class of A3AR modulators. Notable examples include DU124183 and LUF6000, which differ mechanistically from VUF5455 (Table 2).

Table 2: Comparison with Imidazoquinoline Derivatives

Key Findings :

- Orthosteric vs. Allosteric Binding: Unlike VUF5455, imidazoquinolines exhibit moderate orthosteric affinity (Ki = 820–1200 nM), indicating dual binding modes.

Functional and Therapeutic Implications

- Selectivity : VUF5455 is selective for the agonist-bound state of A3AR, unlike DU124183 and LUF6000, which also modulate antagonist interactions.

- Therapeutic Potential: VUF5455’s selective allosteric profile may reduce off-target effects in inflammatory diseases, while LUF6000’s ability to repurpose antagonists offers novel drug discovery avenues.

生物活性

4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer therapies. This article synthesizes available research findings, including case studies, data tables, and relevant mechanisms of action.

The compound can be described by its structural formula:

This structure features a methoxy group and a pyridine moiety that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzamide derivatives, including those similar to this compound. For instance, derivatives such as N-phenylbenzamide have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .

Table 1: Antiviral Efficacy of Benzamide Derivatives

| Compound | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 (related) | 1.99 | 58 |

| Lamivudine | 7.37 | >440 |

The above table summarizes the inhibitory concentration (IC50) and selectivity index (SI) for a related compound, IMB-0523, demonstrating significant antiviral activity against both wild-type and drug-resistant HBV strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar isoquinoline structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation . The presence of the pyridine ring enhances lipophilicity, potentially increasing interaction with cellular targets.

Table 2: HDAC Inhibition by Related Compounds

| Compound | HDAC Inhibition (%) |

|---|---|

| SAHA | 70 |

| Thienopyrimidine Analog | 65 |

These findings indicate that derivatives of benzamide may serve as effective HDAC inhibitors, thus providing a dual mechanism of action against cancer cells .

Study on Antiviral Properties

In a study evaluating the antiviral effects of benzamide derivatives, researchers synthesized several compounds and tested their efficacy against HBV. The results indicated that compounds similar to this compound exhibited significant inhibition of HBV replication in vitro. The study utilized HepG2.2.15 cells to assess the cytotoxicity and antiviral efficacy .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of benzamide derivatives in various cancer cell lines. The study revealed that certain analogs were effective in inducing apoptosis in cancer cells through HDAC inhibition. The results suggest that the incorporation of specific functional groups can enhance the anticancer activity of these compounds .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Replication : By enhancing A3G levels, which inhibit HBV replication.

- HDAC Inhibition : Leading to altered gene expression profiles associated with cancer progression.

- Cellular Toxicity : Inducing apoptosis in infected or cancerous cells.

常见问题

Q. What experimental approaches confirm the allosteric modulation mechanism of VUF5455 on the A3 adenosine receptor (A3AR)?

VUF5455's allosteric activity was identified using radioligand dissociation assays . Specifically, its ability to retard the dissociation rate of the agonist radioligand [¹²⁵I]-I-AB-MECA in a concentration-dependent manner—while having no significant effect on the antagonist [³H]-PSB-11—demonstrates selective enhancement of agonist binding. This dual-assay approach distinguishes allosteric modulation from orthosteric antagonism .

Q. How is the selectivity of VUF5455 for allosteric versus orthosteric binding determined?

Selectivity is assessed through binding affinity (Ki) measurements and functional assays . For example, VUF5455 exhibits weak orthosteric binding (Ki = 1680 nM for A3AR) compared to its potent allosteric effects. Displacement studies with orthosteric antagonists (e.g., PSB-11) further validate its preferential interaction with allosteric sites .

Q. What in vitro assays are recommended to evaluate the functional impact of VUF5455 on A3AR signaling?

Key assays include:

- cAMP inhibition assays to measure A3AR-mediated suppression of adenylate cyclase activity.

- Calcium mobilization assays using Gαi/o-coupled receptor biosensors.

- β-arrestin recruitment assays to probe biased signaling pathways. These methods require stable A3AR-expressing cell lines and agonist co-treatment to quantify potentiation by VUF5455 .

Advanced Research Questions

Q. What structural features of 3-(2-pyridinyl)isoquinoline derivatives contribute to their allosteric activity at A3AR?

The pyridinyl group at position 3 and the isoquinoline core are critical for receptor interaction. Substituents like the 4-methoxybenzamide moiety and 7-methyl group enhance potency by optimizing hydrophobic interactions with extracellular loops of A3AR. Structure-activity relationship (SAR) studies using analogues with modified substituents reveal that bulkier groups at position 7 reduce efficacy, highlighting the importance of steric compatibility .

Q. How do the allosteric effects of VUF5455 differ from other A3AR modulators like DU124183 or LUF6000?

Unlike DU124183 (a 1H-imidazo-[4,5-c]quinoline derivative), VUF5455 does not increase the maximum efficacy of A3AR agonists but selectively slows agonist dissociation. In contrast, DU124183 enhances agonist efficacy by ~30% and binds with moderate orthosteric affinity (Ki = 820 nM). Comparative studies using dissociation kinetics and Schild analysis are essential to differentiate these mechanisms .

Q. What methodologies resolve conflicting data on dual allosteric/orthosteric activities of A3AR modulators?

To isolate allosteric effects:

- Perform mutagenesis studies targeting orthosteric binding residues (e.g., transmembrane helices 3 and 7) to eliminate orthosteric interference.

- Use dissociation kinetic modeling to quantify allosteric modulation parameters (e.g., cooperativity factor α).

- Combine radioligand saturation binding with functional assays to correlate binding site occupancy with signaling outcomes .

Q. How can functional assays address discrepancies in reported efficacy values for VUF5455 across different studies?

Variability in efficacy may arise from differences in cell type (e.g., CHO vs. HEK293), receptor density , or assay sensitivity . Standardizing protocols—such as using A3AR-overexpressing cells with matched receptor levels and normalizing responses to a reference agonist (e.g., Cl-IB-MECA)—reduces inter-study variability. Additionally, calcium flux assays with high temporal resolution provide precise EC₅₀ comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。